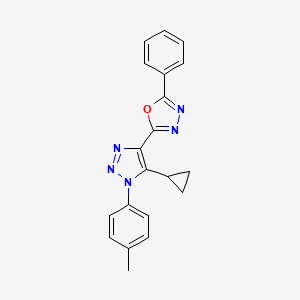

2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

2-[5-cyclopropyl-1-(4-methylphenyl)triazol-4-yl]-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O/c1-13-7-11-16(12-8-13)25-18(14-9-10-14)17(21-24-25)20-23-22-19(26-20)15-5-3-2-4-6-15/h2-8,11-12,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJABWEUJHOARBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN=C(O3)C4=CC=CC=C4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated solvents, bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been explored for its potential anticancer , antimicrobial , and anti-inflammatory properties:

- Anticancer Activity : Research has shown that derivatives of 1,2,3-triazoles exhibit promising anticancer activity. The specific compound under discussion has been synthesized and screened for its effectiveness against various cancer cell lines. Studies indicate that triazole derivatives can inhibit the Wnt/β-catenin signaling pathway, which is crucial in cancer progression .

- Antimicrobial Properties : The oxadiazole ring in this compound contributes to its antimicrobial activity. Several studies have reported that compounds containing oxadiazole exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. It may act by inhibiting inflammatory mediators or pathways involved in chronic inflammatory diseases.

Biological Research

In biological research, the compound serves as a tool for studying various biological processes:

- Mechanistic Studies : Understanding the interaction of this compound with biological targets can elucidate its mechanism of action. For example, studies involving molecular docking have been conducted to predict how this compound binds to specific enzymes or receptors involved in disease pathways .

Materials Science

The unique structural features of 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole make it suitable for applications in materials science:

- Synthesis of Novel Materials : This compound can act as a building block for the synthesis of more complex materials with tailored properties. Its heterocyclic nature allows it to be incorporated into polymer matrices or used in the development of new coatings with specific functionalities .

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step processes:

Common Synthetic Routes:

Industrial Production:

In an industrial setting, optimizing synthetic routes to maximize yield while minimizing costs is crucial. Techniques may include continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Mecanismo De Acción

The mechanism by which 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways can vary depending on the biological context and the specific application .

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The table below compares Compound A with structurally analogous heterocycles (Figure 1):

*LogP calculated using ChemDraw.

Key Observations :

- Halogen Effects : Compound B’s chloro substituent enhances antimicrobial activity, likely through hydrophobic interactions with bacterial membranes .

- Steric Impact : The cyclopropyl group in Compound A introduces torsional strain but may improve target selectivity by restricting conformational flexibility.

Structural and Crystallographic Differences

- Planarity: Compound A’s oxadiazole-triazole system is nearly planar (deviation < 5°), similar to Compounds B and D .

- Intermolecular Interactions : Compound A exhibits C-H···N hydrogen bonds between the triazole and oxadiazole rings, a feature absent in Compound D due to its lack of a triazole substituent .

Stability and Reactivity

- Thermal Stability : The cyclopropyl group in Compound A may reduce thermal stability compared to Compound C’s trifluoromethyl group, which strengthens the oxadiazole ring via electron withdrawal .

- UV Reactivity : Compound D undergoes UV-induced cyclization, a property likely suppressed in Compound A due to steric hindrance from the cyclopropyl group .

Actividad Biológica

The compound 2-(5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3,4-oxadiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction between an alkyne and an azide. For instance, the reaction of cyclopropylacetylene with p-tolyl azide under copper-catalyzed conditions has been reported to yield high purity products. The reaction conditions generally include the use of a copper(I) catalyst and a solvent like dimethyl sulfoxide (DMSO) or water at room temperature.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazole , including compounds similar to the target compound, exhibit significant antimicrobial activity. For example, certain oxadiazole derivatives have shown selective toxicity against various pathogens while maintaining lower cytotoxicity towards mammalian cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Anticancer Activity

The triazole moiety in the compound is linked to various anticancer activities. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The presence of the cyclopropyl and p-tolyl groups enhances the binding affinity to specific molecular targets involved in cancer proliferation .

The proposed mechanism of action involves the inhibition of key enzymes associated with cellular metabolism and proliferation. The triazole ring can interact with metal ions in enzymes through hydrogen bonding and coordination, which may disrupt their function. Additionally, the unique structural features of the compound allow it to modulate receptor activity effectively.

Comparative Studies

| Compound Name | Structure Type | Biological Activity | Selectivity Index |

|---|---|---|---|

| This compound | Triazole-Oxadiazole | Antimicrobial, Anticancer | High |

| Ox1 (related oxadiazole) | 1,2,4-Oxadiazole | Antileishmanial | 9.7 against promastigotes |

| 5-Methyl-1H-1,2,3-triazole | Triazole | Antifungal | Moderate |

Case Studies

In a recent case study involving Ox1 , a derivative similar to our target compound, it was observed that at concentrations as low as 25 µM, there was a significant reduction in the viability of Leishmania infantum promastigotes. The selectivity index was notably high (18.7), indicating that this compound could selectively target parasitic cells while sparing mammalian cells .

Another study highlighted the anticonvulsant activity of oxadiazole derivatives synthesized from compounds structurally related to our target compound. These derivatives demonstrated promising pharmacological profiles that warrant further investigation into their mechanisms and therapeutic applications .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound’s reactivity is governed by its triazole-oxadiazole core, cyclopropyl group, and aromatic substituents (p-tolyl and phenyl rings). The electron-deficient oxadiazole ring enhances electrophilic reactivity, while the triazole moiety offers hydrogen-bonding potential. The cyclopropyl group introduces steric constraints and strain, which can modulate binding to biological targets. Structural characterization typically employs:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and cyclopropane integration .

- X-ray crystallography : Using programs like SHELXL for refinement to resolve anisotropic displacement parameters and confirm bond angles/distances .

- Infrared (IR) spectroscopy : To identify functional groups (e.g., C=N stretches in oxadiazole) .

Basic: What synthetic routes are reported for this compound?

Synthesis often involves cyclocondensation or multi-step coupling :

- Step 1 : Formation of the triazole ring via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with p-tolyl azide and cyclopropyl acetylene .

- Step 2 : Oxadiazole ring closure via dehydrative cyclization of acylhydrazide precursors under acidic conditions (e.g., POCl₃) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve yields, while microwave-assisted synthesis reduces reaction times .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs?

Contradictions may arise from divergent assay conditions or conformational flexibility. Methodological approaches include:

- Consistency checks : Compare IC₅₀ values across standardized assays (e.g., FLAP binding vs. whole-blood LTB₄ inhibition) .

- Molecular docking : Use software (e.g., AutoDock) to predict binding poses and identify steric clashes or electronic mismatches .

- Crystallographic validation : Confirm bioactive conformations via co-crystallization with target proteins .

Advanced: What strategies optimize crystallization for X-ray diffraction studies?

- Solvent screening : Use high-vapor-pressure solvents (e.g., dichloromethane/hexane) for slow evaporation .

- Refinement protocols : Apply SHELXL ’s restraints for anisotropic displacement parameters and twin refinement for challenging datasets .

- Visualization tools : WinGX/ORTEP for modeling thermal ellipsoids and validating hydrogen-bonding networks .

Advanced: How can computational methods predict bioactivity and metabolic stability?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers or protein pockets .

- ADMET prediction : Tools like SwissADME assess CYP450 interactions and logP values to prioritize analogs with low clearance .

Advanced: How should researchers address discrepancies in spectroscopic vs. crystallographic data?

- Triangulation : Cross-validate NMR/IR data with crystallographic bond lengths and angles .

- Dynamic effects : Use variable-temperature NMR to detect conformational averaging masking true structural features .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula independently .

Advanced: What methodologies improve yield in multi-step syntheses?

- Catalyst optimization : Transition from Cu(I) to Ru-based catalysts for regioselective triazole formation .

- Protecting-group strategies : Temporarily shield reactive sites (e.g., oxadiazole NH) during coupling steps .

- Flow chemistry : Enhance scalability and reduce side-product formation in cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.